Fenoprofen sodium
Overview
Description
Fenoprofen sodium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the relief of mild to moderate pain and the symptoms of rheumatoid arthritis and osteoarthritis . It is a propionic acid derivative with analgesic, anti-inflammatory, and antipyretic properties . This compound works by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenoprofen sodium can be synthesized through several methods. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a series of reactions .
Industrial Production Methods
In industrial settings, this compound is typically produced through a multi-step synthesis process that involves the use of various reagents and catalysts to ensure high yield and purity. The process often includes steps such as esterification, hydrogenation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Fenoprofen sodium undergoes several types of chemical reactions, including:
Oxidation: Fenoprofen can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Fenoprofen can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of fenoprofen .
Scientific Research Applications
Fenoprofen sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.
Industry: Used in the development of new drug formulations and delivery systems
Mechanism of Action
Fenoprofen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By decreasing the production of prostaglandins, fenoprofen reduces inflammation, pain, and fever . The compound primarily targets COX-2, which is responsible for the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar analgesic and anti-inflammatory properties.
Naproxen: A related NSAID with a longer duration of action.
Ketoprofen: Similar in structure and function, but with different pharmacokinetic properties.
Uniqueness
Fenoprofen sodium is unique in its specific inhibition of COX-2 and its relatively short half-life, which allows for rapid onset and offset of action . Compared to ibuprofen and naproxen, fenoprofen may cause fewer gastrointestinal side effects .
Properties
IUPAC Name |
sodium;2-(3-phenoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIYGXHDKTNFO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956173 | |
Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34691-31-1 | |
Record name | Fenoprofen sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-(3-phenoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENOPROFEN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fenoprofen sodium, like other NSAIDs, primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. While the provided abstracts don't delve into specific COX isoforms (COX-1 and COX-2), research suggests that this compound displays a preference for inhibiting COX-1 [, ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby alleviating inflammation and associated symptoms.
A: Research indicates that this compound demonstrates potent inhibition of platelet aggregation, surpassing the efficacy of Aspirin and phenylbutazone in some studies []. Specifically, it effectively inhibits collagen-induced platelet aggregation in both in vitro (human, rabbit, and guinea pig) and in vivo (rabbit and guinea pig) settings []. This suggests its potential utility in conditions where platelet aggregation plays a significant role.
A: While this compound exhibits anti-inflammatory properties, a double-masked trial investigating its topical application for chronic aphakic cystoid macular edema found it to be ineffective []. This suggests that its anti-inflammatory action might not be sufficient to counter the specific pathophysiology of this condition.
A: Interestingly, both this compound and its calcium salt (Fenoprofen calcium) exhibit thermotropic liquid crystalline properties []. This means they can transition between different liquid crystal phases upon heating or cooling. The implications of these mesomorphic properties on drug delivery and formulation are areas of potential research interest.
A: The provided research highlights some limitations. For instance, the study on chronic aphakic cystoid macular edema had a small sample size, potentially impacting the conclusiveness of the findings []. Additionally, detailed information on the long-term effects, optimal drug delivery strategies, and potential for resistance development with this compound is limited in the provided abstracts.
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